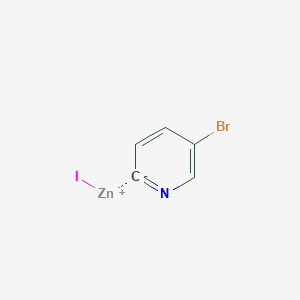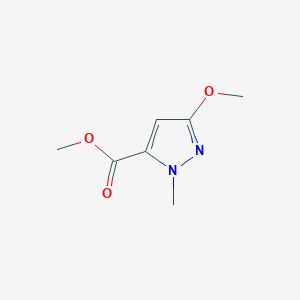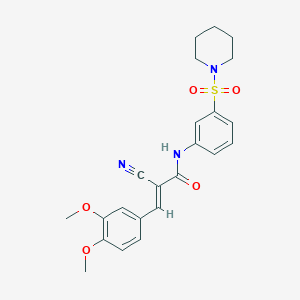
(5-Bromopyridin-2-yl)zinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-2-yl)zinc iodide is an organozinc compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(5-Bromopyridin-2-yl)zinc iodide can be synthesized through the reaction of 5-bromo-2-iodopyridine with active zinc in tetrahydrofuran. The reaction typically involves the following steps:
- Dissolving 5-bromo-2-iodopyridine in tetrahydrofuran.
- Adding active zinc to the solution.
- Stirring the mixture at room temperature until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyridin-2-yl)zinc iodide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in halogen/trifluoromethyl displacement reactions .
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and various halides.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
(5-Bromopyridin-2-yl)zinc iodide has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of heterocyclic compounds and natural products.
Biology: The compound aids in the development of biologically active molecules, including potential drug candidates.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action for (5-Bromopyridin-2-yl)zinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with a palladium catalyst to form a carbon-carbon bond. This process typically follows these steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-iodopyridine: Used as a precursor in the synthesis of (5-Bromopyridin-2-yl)zinc iodide.
5-Bromopyridyl-2-magnesium chloride: Another organometallic reagent used in similar cross-coupling reactions.
5-Bromo-2-(trifluoromethyl)pyridine: Utilized in halogen/trifluoromethyl displacement reactions.
Uniqueness
This compound is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its versatility in various cross-coupling reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
5-bromo-2H-pyridin-2-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.HI.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRBMYOKLHPUOX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)Br.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2661216.png)

![8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2661220.png)
![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2661222.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2661225.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide](/img/structure/B2661227.png)
![2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2661229.png)
![7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2661230.png)

![3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2661235.png)

![2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2661238.png)

